7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
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Overview
Description
7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a heterocyclic compound that features a fused pyrroloquinazoline structure. This compound is of significant interest due to its potential pharmacological activities and its presence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with chloroacetyl chloride, followed by cyclization to form the quinazoline ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolines, and other derivatives with modified functional groups .
Scientific Research Applications
7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: An aromatic heterocycle with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
2,3-Dihydropyrrole: A heterocyclic compound with a five-membered ring containing nitrogen.
Uniqueness
7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is unique due to its fused pyrroloquinazoline structure, which imparts distinct chemical and biological properties. Its chloro substituent also allows for further functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
63484-56-0 |
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Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]quinazolin-5-one |
InChI |
InChI=1S/C11H9ClN2O/c12-7-3-4-9-8(6-7)11(15)13-10-2-1-5-14(9)10/h3-4,6H,1-2,5H2 |
InChI Key |
USEKNVIVIYWTMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=O)C3=C(N2C1)C=CC(=C3)Cl |
Origin of Product |
United States |
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